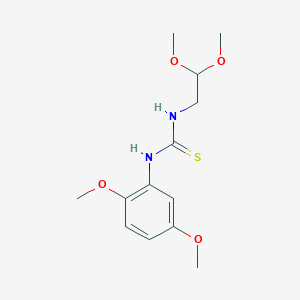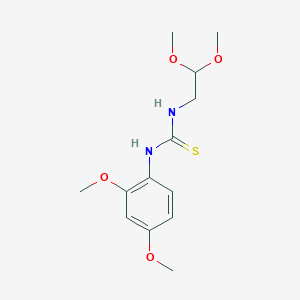![molecular formula C19H32N6O5 B215837 N-(3-ethoxypropyl)-2-{8-[(3-ethoxypropyl)amino]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B215837.png)
N-(3-ethoxypropyl)-2-{8-[(3-ethoxypropyl)amino]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-ethoxypropyl)-2-{8-[(3-ethoxypropyl)amino]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide, commonly known as ETP-46464, is a synthetic compound that has been developed for the treatment of cancer. It belongs to the class of compounds known as purine derivatives and has shown promising results in preclinical studies.
作用機序
The mechanism of action of ETP-46464 involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an enzyme that is involved in the de novo synthesis of pyrimidines, which are essential components of DNA and RNA. By inhibiting DHODH, ETP-46464 disrupts the synthesis of pyrimidines, which leads to the death of cancer cells.
Biochemical and Physiological Effects:
ETP-46464 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce the expression of anti-apoptotic proteins. It has also been shown to inhibit the migration and invasion of cancer cells.
実験室実験の利点と制限
One of the main advantages of ETP-46464 for lab experiments is its specificity for DHODH. This makes it a useful tool for studying the role of DHODH in cancer cells. However, one limitation of ETP-46464 is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for the study of ETP-46464. One direction is the development of more potent and selective DHODH inhibitors based on the structure of ETP-46464. Another direction is the investigation of the potential of ETP-46464 in combination with other anticancer agents. Finally, further research is needed to understand the mechanism of action of ETP-46464 in greater detail, which could lead to the development of new therapeutic strategies for cancer.
合成法
The synthesis of ETP-46464 involves several steps, including the reaction of 8-amino-1,3-dimethylxanthine with ethyl acetoacetate, followed by the reaction of the resulting compound with ethyl 3-bromopropionate. The final step involves the reaction of the resulting compound with N-(3-ethoxypropyl)acetamide to yield ETP-46464.
科学的研究の応用
ETP-46464 has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
分子式 |
C19H32N6O5 |
|---|---|
分子量 |
424.5 g/mol |
IUPAC名 |
N-(3-ethoxypropyl)-2-[8-(3-ethoxypropylamino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide |
InChI |
InChI=1S/C19H32N6O5/c1-5-29-11-7-9-20-14(26)13-25-15-16(23(3)19(28)24(4)17(15)27)22-18(25)21-10-8-12-30-6-2/h5-13H2,1-4H3,(H,20,26)(H,21,22) |
InChIキー |
VRDODZBHUIFDAL-UHFFFAOYSA-N |
SMILES |
CCOCCCNC1=NC2=C(N1CC(=O)NCCCOCC)C(=O)N(C(=O)N2C)C |
正規SMILES |
CCOCCCNC1=NC2=C(N1CC(=O)NCCCOCC)C(=O)N(C(=O)N2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl [4-({[(3-hydroxypropyl)amino]carbothioyl}amino)phenyl]acetate](/img/structure/B215754.png)
![Methyl (4-{[(isobutylamino)carbothioyl]amino}phenyl)acetate](/img/structure/B215756.png)
![5,5-dimethyl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one](/img/structure/B215759.png)

![Methyl (4-{[(isopentylamino)carbothioyl]amino}phenyl)acetate](/img/structure/B215762.png)


![Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate](/img/structure/B215769.png)
![1-(2,5-Dimethylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215771.png)




